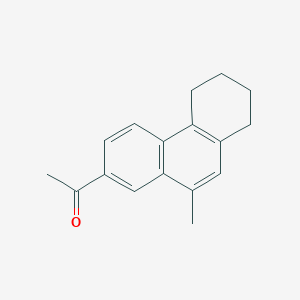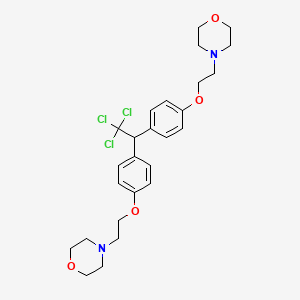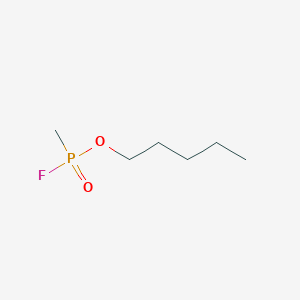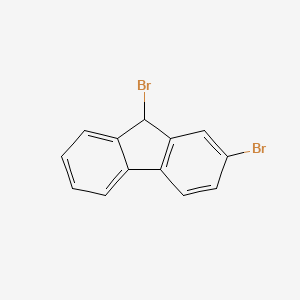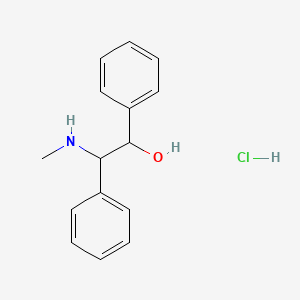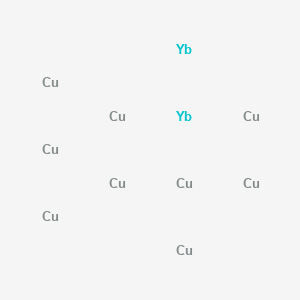
Copper--ytterbium (9/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper–ytterbium (9/2) is a compound formed by the combination of copper and ytterbium in a specific stoichiometric ratio. This compound is of interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. Ytterbium, a rare earth element, is known for its interesting electronic and magnetic properties, while copper is widely used for its excellent electrical and thermal conductivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of copper–ytterbium (9/2) can be achieved through various methods, including solid-state reactions, chemical vapor deposition, and solution-based techniques. One common method involves the direct reaction of copper and ytterbium metals at high temperatures in an inert atmosphere to prevent oxidation. The reaction typically occurs at temperatures ranging from 800°C to 1000°C.
Industrial Production Methods
In an industrial setting, the production of copper–ytterbium (9/2) may involve the use of high-temperature furnaces and controlled atmospheres to ensure the purity and consistency of the compound. The metals are carefully weighed and mixed in the desired ratio before being subjected to high temperatures to facilitate the reaction. Post-reaction, the compound is cooled and processed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Copper–ytterbium (9/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can react with oxygen to form oxides, with halogens to form halides, and with acids to form corresponding salts.
Common Reagents and Conditions
Oxidation: Reacts with oxygen at elevated temperatures to form copper and ytterbium oxides.
Reduction: Can be reduced using hydrogen or other reducing agents to obtain the pure metals.
Substitution: Reacts with halogens (e.g., chlorine, bromine) to form copper and ytterbium halides.
Major Products
Oxides: Copper oxide (CuO) and ytterbium oxide (Yb2O3).
Halides: Copper chloride (CuCl2) and ytterbium chloride (YbCl3).
Salts: Various copper and ytterbium salts depending on the acid used.
Applications De Recherche Scientifique
Copper–ytterbium (9/2) has several scientific research applications due to its unique properties:
Materials Science: Used in the development of advanced materials with specific electronic and magnetic properties.
Chemistry: Acts as a catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology and Medicine:
Industry: Utilized in the production of specialized alloys and as a component in electronic devices.
Mécanisme D'action
The mechanism by which copper–ytterbium (9/2) exerts its effects depends on the specific application. In catalysis, the compound may facilitate reactions by providing active sites for reactants to interact. In materials science, the unique electronic and magnetic properties of ytterbium contribute to the overall behavior of the compound, influencing its conductivity and magnetic response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper–indium–ytterbium: Another ternary compound with similar properties but different stoichiometry.
Ytterbium–copper–aluminum: A compound that includes aluminum, which alters its properties and applications.
Uniqueness
Copper–ytterbium (9/2) is unique due to its specific stoichiometric ratio, which imparts distinct electronic and magnetic properties. The combination of copper’s excellent conductivity and ytterbium’s rare earth characteristics makes this compound particularly valuable in advanced materials and electronic applications.
Propriétés
Numéro CAS |
12659-24-4 |
|---|---|
Formule moléculaire |
Cu9Yb2 |
Poids moléculaire |
918.0 g/mol |
Nom IUPAC |
copper;ytterbium |
InChI |
InChI=1S/9Cu.2Yb |
Clé InChI |
CPMCKDKGTQJMLN-UHFFFAOYSA-N |
SMILES canonique |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Yb].[Yb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


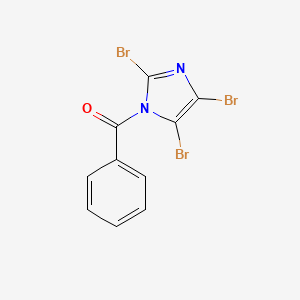
![2,3,8-Trimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14728984.png)

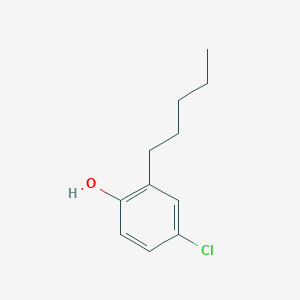
![[(9E,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(methylhydrazinylidene)methyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B14729003.png)
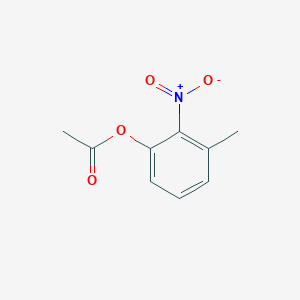
![2-Bromo-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane](/img/structure/B14729019.png)
